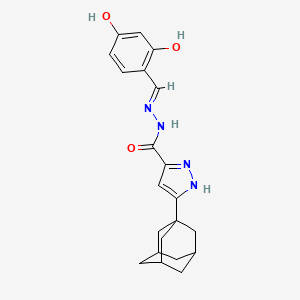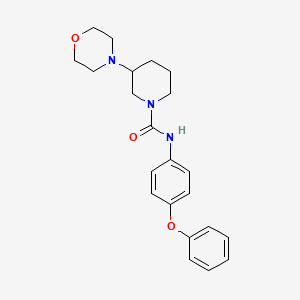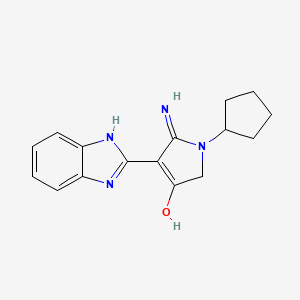
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APDC, is a chemical compound that has shown potential in various scientific research applications. APDC is a pyrazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not well understood. However, it has been suggested that 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide binds to metal ions through its pyrazole and hydroxy groups, forming a stable complex. This complexation can lead to changes in the biochemical and physiological properties of the metal ions and their biological targets.
Biochemical and Physiological Effects:
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it useful in preventing oxidative stress-related diseases. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines and enzymes, which makes it useful in treating inflammatory diseases. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions, its ability to emit fluorescence, and its catalytic activity. However, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide also has some limitations, including its low solubility in water, which can limit its use in aqueous environments. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be sensitive to pH and temperature changes, which can affect its stability and reactivity.
将来の方向性
There are several future directions for 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide research, including the development of new synthesis methods to increase the yield and purity of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, the investigation of its mechanism of action, and the exploration of its potential use in various scientific research applications, including metal ion detection, separation, and catalysis. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide could be modified to improve its solubility and stability in aqueous environments and to enhance its selectivity and sensitivity for specific metal ions. Further studies could also investigate the potential use of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide as an anticancer agent and its efficacy in vivo.
合成法
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be synthesized using different methods, including the reaction of 2,4-dihydroxybenzaldehyde with 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-(1-adamantyl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base. These methods have been optimized to increase the yield and purity of 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide.
科学的研究の応用
3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential use in various scientific research applications, including as a ligand for metal ions, a fluorescent probe for metal ions, and a catalyst for organic reactions. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to selectively bind to different metal ions, including copper, zinc, and mercury, which makes it useful in metal ion detection and separation. 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been used as a fluorescent probe for metal ions due to its ability to emit fluorescence upon binding to metal ions. Additionally, 3-(1-adamantyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been used as a catalyst for various organic reactions, including the synthesis of pyrazole derivatives.
特性
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-16-2-1-15(18(27)6-16)11-22-25-20(28)17-7-19(24-23-17)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14,26-27H,3-5,8-10H2,(H,23,24)(H,25,28)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBINTUOXGPHJ-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)